Product packaging for Nortopsentin C(Cat. No.:CAS No. 134029-45-1)

Nortopsentin C

Cat. No.: B167255
CAS No.: 134029-45-1
M. Wt: 377.2 g/mol
InChI Key: OWBTWZBJRVBXIC-UHFFFAOYSA-N
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Description

Nortopsentin C is a bis-indolyl alkaloid naturally isolated from the deep-sea sponge Spongosorites ruetzleri . It features a characteristic 2,4-bis(3'-indolyl)imidazole skeleton and has established significant in vitro cytotoxicity, particularly against the P388 murine leukemia cell line with an IC50 of 1.7 µM . This potent activity makes it a valuable lead compound in anticancer drug discovery, inspiring the development of a wide range of synthetic analogues . Research on Nortopsentin derivatives has expanded to show promising anti-tumour activity against diverse human cancer cell lines, including those from leukaemia, colon, CNS, breast, and ovarian cancers . Beyond its antiproliferative properties, the Nortopsentin chemical scaffold is also under investigation for other bioactivities, such as anti-inflammatory and antibacterial effects, including the inhibition of biofilm formation in Staphylococcus aureus . The mechanism of action for Nortopsentin analogues is an area of active research, with studies indicating that certain derivatives can induce cell cycle arrest (e.g., in the G0-G1 or G2-M phases) and promote apoptosis in cancer cells . Some related thiazole-containing analogues have been identified as CDK1 inhibitors, a crucial regulator of cell cycle progression . This compound serves as a key chemical template for designing novel therapeutic agents and for probing fundamental biological pathways. This product is strictly For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H13BrN4 B167255 Nortopsentin C CAS No. 134029-45-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

134029-45-1

Molecular Formula

C19H13BrN4

Molecular Weight

377.2 g/mol

IUPAC Name

6-bromo-3-[2-(1H-indol-3-yl)-1H-imidazol-5-yl]-1H-indole

InChI

InChI=1S/C19H13BrN4/c20-11-5-6-13-14(8-22-17(13)7-11)18-10-23-19(24-18)15-9-21-16-4-2-1-3-12(15)16/h1-10,21-22H,(H,23,24)

InChI Key

OWBTWZBJRVBXIC-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)C3=NC=C(N3)C4=CNC5=C4C=CC(=C5)Br

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C3=NC=C(N3)C4=CNC5=C4C=CC(=C5)Br

Origin of Product

United States

Origin and Isolation of Nortopsentin C

Marine Biological Source Identification: Spongosorites ruetzleri

The primary natural source of Nortopsentin C is the marine sponge Spongosorites ruetzleri. unipa.itacs.orgresearchgate.net This deep-sea sponge, belonging to the family Halichondriidae, was first identified in the Caribbean. unipa.itnih.govmarinespecies.org Originally named Halichondria ruetzleri, it is a member of the Demospongiae class of invertebrates. marinespecies.org Marine sponges like S. ruetzleri are known to be a rich source of diverse secondary metabolites with a wide range of biological activities. nih.govresearchgate.net

Taxonomic Classification of Spongosorites ruetzleri marinespecies.org
Phylum Porifera
Class Demospongiae
Order Suberitida
Family Halichondriidae
Genus Spongosorites
Species S. ruetzleri

Isolation Methodologies from Marine Sponges

The isolation of this compound from its marine sponge source involves a multi-step process of extraction and purification. nih.govbiointerfaceresearch.com The general procedure begins with the collection of the sponge, Spongosorites ruetzleri, which is then extracted with an organic solvent, typically methanol (B129727), to separate the desired compounds from the biological matrix. nih.gov

This initial crude extract contains a complex mixture of various metabolites. To isolate the nortopsentin alkaloids, a technique known as bioactivity-guided fractionation is often employed. nih.gov This involves systematically separating the extract into different fractions using various chromatographic methods. The key steps in a typical isolation process are:

Extraction : The sponge material is macerated and soaked in a solvent like methanol to create a crude extract. nih.gov

Solvent Partitioning : The crude extract is then partitioned between different immiscible solvents (e.g., water and ethyl acetate) to separate compounds based on their polarity.

Chromatography : The resulting fractions are further purified using chromatographic techniques. This can include:

Vacuum Liquid Chromatography (VLC) : Used for initial, coarse separation of the extract. biointerfaceresearch.com

High-Performance Liquid Chromatography (HPLC) : A high-resolution technique used in the final stages to purify individual compounds like this compound to homogeneity.

The purity and structure of the isolated this compound are then confirmed using spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). nih.gov

PropertyValue
Molecular Formula C19H13BrN4 nih.gov
Molecular Weight 377.2 g/mol nih.gov
IUPAC Name 6-bromo-3-[2-(1H-indol-3-yl)-1H-imidazol-5-yl]-1H-indole nih.gov

Biosynthetic Considerations for Nortopsentin C

Proposed Biosynthetic Pathways

The general class of bis-indole alkaloids, including nortopsentins, are natural products that contain one or more indole (B1671886) structural moieties. They are commonly isolated from a variety of marine sources, such as sponges, tunicates, red algae, acorn worms, and symbiotic bacteria rsc.org. The unique imidazolediylbis[indole] skeleton of the nortopsentins suggests a condensation process potentially originating from tryptophan metabolism researchgate.net. However, specific precursors or a step-by-step enzymatic pathway for the de novo biosynthesis of Nortopsentin C in its natural producers have not been fully elucidated or widely published.

Enzymatic Mechanisms Implicated in this compound Formation

Despite the structural complexity and significant biological activities of nortopsentins, the specific enzymatic mechanisms involved in the natural formation of this compound remain largely unexplored in the accessible scientific literature. Research efforts have predominantly focused on the chemical synthesis of these compounds and their analogues to overcome the limited availability from natural sources and to explore their therapeutic potential mdpi.comyoutube.comnih.gov.

While some studies on other natural products have identified key enzymes like FAD-linked oxidases, P450 enzymes, lyases, transferases, and oxidoreductases in various biosynthetic pathways beilstein-journals.orgfrontiersin.org, direct evidence or detailed proposals for the enzymes catalyzing the formation of the imidazole (B134444) core and the subsequent attachment of indole units in this compound biosynthesis are not provided in the reviewed sources. The biosynthesis of complex marine natural products often involves intricate enzymatic cascades, but these specific details for this compound have not been reported.

Compound Names and PubChem CIDs

Synthetic Strategies for Nortopsentin C and Its Analogs

Total Synthesis Approaches for Nortopsentin C

The total synthesis of this compound (PubChem CID: 134029-45-1) has primarily relied on metal-catalyzed cross-coupling reactions, which are powerful tools for carbon-carbon bond formation in organic synthesis nih.govsigmaaldrich.com. While several routes exist for the broader Nortopsentin family, specific methods have been developed or attempted for this compound.

Palladium-catalyzed cross-coupling reactions represent a cornerstone in the total synthesis of Nortopsentins, including this compound. This approach typically involves coupling indole-based fragments with halogenated imidazole (B134444) cores. Notably, the total syntheses of Nortopsentins A, B, C, and D have been achieved through palladium-catalyzed cross-coupling of 3-indolylboronic and 6-bromo-3-indolylboronic acids with suitable halogenoimidazoles as key intermediates researchgate.net.

A significant method reported by Ohta and colleagues in 1996 for the synthesis of this compound (identified as compound 50 in their work) utilized a continuous and regioselective di-arylation technique. This method involved treating N-protected 2,4,5-tri- and 4,5-di-bromoimidazole derivatives with N-silylated 3-indolylboric acid (e.g., [1-(tert-butyldimethylsilyl)-1H-indol-3-yl]boronic acid) in the presence of a palladium(0) catalyst mdpi.comrsc.orgmolaid.com. This strategy effectively constructs the bis-indolyl-imidazole core characteristic of this compound.

Beyond cross-coupling, alternative non-cross-coupling synthetic routes have been explored for the Nortopsentin family. One such method involved the condensation of a nitrile with an α-amino-ketone fragment, followed by high-temperature cyclization and aromatization of the imidazole ring rsc.org. While this approach proved effective for the synthesis of Nortopsentin B (PubChem CID: 134029-44-0) and a synthetic analog of Nortopsentin D (PubChem CID: 122822), it was explicitly found to be not viable for the total synthesis of this compound (PubChem CID: 134029-45-1) or Nortopsentin A (PubChem CID: 6436909) rsc.org. This limitation highlights the structural specificities that influence the applicability of different synthetic pathways within the Nortopsentin series. Other non-cross-coupling dimerization-cyclization approaches, such as the dimerization of an indolic α-amino-ketone fragment, have also been reported for related Topsentin compounds rsc.org.

Regioselective di-arylation techniques are crucial for precisely positioning the indole (B1671886) moieties on the imidazole core. As mentioned, Ohta and colleagues pioneered a continuous and regioselective di-arylation method for the synthesis of this compound (compound 50) and Nortopsentin D (compound 51) mdpi.comrsc.org. This technique involves the reaction of N-protected 2,4,5-tri- and 4,5-di-bromoimidazole derivatives with N-silylated 3-indolylboric acid (PubChem CID: 159590-02-0) in the presence of a palladium(0) catalyst, ensuring the desired connectivity and regiochemistry of the indole substituents on the imidazole ring mdpi.comrsc.orgmolaid.com.

Synthetic Approaches for this compound Derivatives and Analogs

The structural diversity and promising biological activities of Nortopsentins have spurred extensive research into synthesizing various derivatives and analogs. These efforts often involve modifying the core imidazole ring or the indole units to optimize pharmacological properties mdpi.combenthamdirect.comresearchgate.netmdpi.comresearchgate.netresearchgate.netnih.govunipa.itnih.govnih.gov.

A common strategy in the synthesis of Nortopsentin analogs involves the bioisosteric replacement of the central imidazole ring with other heterocyclic systems benthamdirect.commdpi.comresearchgate.netresearchgate.netnih.govnih.govnih.govresearchgate.net. This approach aims to retain or enhance the desired biological activity while potentially improving physicochemical properties such as bioavailability or metabolic stability openaccessjournals.comnih.gov. Numerous five- and six-membered heterocycles have been explored as bioisosteric replacements for the imidazole core.

The following table summarizes some of the heterocyclic rings used as bioisosteric replacements for the imidazole moiety in Nortopsentin analogs:

Table 1: Imidazole Ring Bioisosteric Replacements in Nortopsentin Analogs

Replacement HeterocycleExamples of AnalogsReferences
Thiazole (B1198619)Thiazolyl-bis-pyrrolo[2,3-b]pyridines, Indolyl-thiazolyl-pyrrolo[2,2-c]pyridines, Thiazole Nortopsentin analogues of type 3 mdpi.comresearchgate.netnih.govunipa.itnih.govnih.govresearchgate.net
Pyrazole (B372694)- benthamdirect.comresearchgate.net
Pyrido[2,3-d]pyrimidinone- benthamdirect.com
Pyridine (B92270)Bis-indolylpyridinedicarbonitriles benthamdirect.comresearchgate.net
ThiopheneBis-indolyl-thiophene derivatives of type 11 researchgate.netnih.gov
Furan- researchgate.net
Isoxazole (B147169)- researchgate.net
Oxazole- researchgate.net
Pyrrole2,5-bis(3'-Indolyl)pyrroles researchgate.netresearchgate.net
Oxadiazole1,2,4-Oxadiazole (B8745197) and 1,3,4-Oxadiazole (B1194373) derivatives researchgate.netmdpi.comresearchgate.netresearchgate.netnih.govresearchgate.netmostwiedzy.pl
Thiadiazole1,3,4-Thiadiazole (B1197879) derivatives mdpi.comresearchgate.net

In addition to replacing the central imidazole, structural modifications have also involved substituting one or both indole units with other moieties such as phenyl, thienyl, pyridyl, pyrrolo[2,3-b]pyridines (7-azaindole), pyrrolo[3,2-b]pyridines (6-azaindole), and pyrrolo[2,3-c]pyridines (5-azaindole) mdpi.comresearchgate.netnih.gov.

Oxadiazole-containing analogs represent a significant class of Nortopsentin derivatives, where the central imidazole ring is replaced by an oxadiazole moiety. This modification has been widely explored due to the favorable pharmacological properties associated with oxadiazole rings researchgate.netnih.govmostwiedzy.pl.

Two primary types of oxadiazole replacements have been investigated:

1,2,4-Oxadiazole-Containing Analogs : New Nortopsentin analogs have been efficiently synthesized where the central imidazole ring was replaced by a 1,2,4-oxadiazole moiety (PubChem CID: 29841) researchgate.netnih.govmostwiedzy.pl. These derivatives often incorporate a 7-azaindole (B17877) (PubChem CID: 70974) portion substituting an original indole moiety researchgate.netnih.gov. The synthesis of these 1,2,4-oxadiazole derivatives typically involves the heterocyclization of amidoximes and carboxylic acid derivatives mostwiedzy.pl.

1,3,4-Oxadiazole-Containing Analogs : Another series of Nortopsentin analogs features the replacement of the imidazole core with a 1,3,4-oxadiazole moiety (PubChem CID: 29842) mdpi.comresearchgate.net. In these derivatives, one indole portion is often replaced with a 7-azaindole moiety or a phenyl ring mdpi.com. The synthesis of these 1,3,4-oxadiazoles commonly proceeds from key intermediates (hydrazides) prepared through the reaction of hydrazines and carboxylic acids in the presence of coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI, PubChem CID: 441481) and hydroxybenzotriazole (B1436442) (HOBt, PubChem CID: 79294) in dimethylformamide (DMF, PubChem CID: 6227). Subsequent cyclization of these intermediates is achieved using phosphoryl chloride (PubChem CID: 24409) mdpi.comresearchgate.net.

Table 2: Key Reagents and Their Roles in Oxadiazole Analog Synthesis

Reagent NamePubChem CIDRole in SynthesisReferences
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)441481Coupling agent for hydrazide formation mdpi.comresearchgate.net
Hydroxybenzotriazole (HOBt)79294Additive to enhance coupling efficiency mdpi.comresearchgate.net
Dimethylformamide (DMF)6227Solvent for coupling reactions mdpi.comresearchgate.net
Phosphoryl chloride24409Cyclization agent for 1,3,4-oxadiazole formation from hydrazide intermediates mdpi.comresearchgate.net
Lawesson's reagent68417Used for cyclization to form 1,3,4-thiadiazoles (related to oxadiazoles, but with sulfur) mdpi.comresearchgate.net
Sodium Hydride24758Base, used in some synthetic routes, e.g., for N-SO2Ph deprotection or in general procedures for oxadiazoles nih.govnih.gov

These synthetic strategies highlight the versatility in constructing this compound and its diverse analogs, paving the way for further exploration of their therapeutic potential.

Imidazole Ring Bioisosteric Replacement Strategies

Thiadiazole-Containing Analogs

The synthesis of thiadiazole-containing Nortopsentin analogs involves replacing the central imidazole ring with a 1,2,4-thiadiazole (B1232254) moiety. A common synthetic route involves the cyclization of intermediate compounds using Lawesson's reagent in pyridine, yielding the desired 1,3,4-thiadiazole derivatives. These analogs have demonstrated notable antiproliferative activity against various human tumor cell lines, including pancreatic ductal adenocarcinoma (PDAC), often achieving half maximal effective concentration (EC50) or half maximal inhibitory concentration (GI50) values in the micromolar to sub-micromolar range. Some thiadiazole analogs have also been identified as inhibitors of Cyclin-Dependent Kinase 1 (CDK1).

Table 1: Representative Thiadiazole-Containing Nortopsentin Analogs and Their Antiproliferative Activity

Analog TypeCentral SpacerIndole Moiety ModificationKey Synthetic Reagents/ConditionsNotable ActivityRelevant Cell LinesCitation
Nortopsentin Analogs1,3,4-ThiadiazoleOne indole replaced with 7-azaindole or phenylLawesson's reagent, pyridine, refluxEC50 in submicromolar–micromolar range, CDK1 inhibitionPancreatic Ductal Adenocarcinoma (PDAC) cell lines
Thiazole-Containing Analogs

Thiazole derivatives constitute a significant class of Nortopsentin analogs, where the imidazole core is replaced by a thiazole ring. A prevalent synthetic approach for these compounds is the Hantzsch reaction, involving the condensation of thioamides with α-bromoacetyl compounds. This method has proven efficient in producing a wide array of thiazole analogs. Many of these compounds exhibit potent antiproliferative activity across a broad spectrum of human tumor cell lines, including colorectal carcinoma (HCT-116), breast cancer (MCF7), melanoma (MDA-MB-435), and diffuse malignant peritoneal mesothelioma (DMPM). Furthermore, several thiazole-containing analogs function as CDK1 inhibitors, contributing to their anticancer mechanism. Specific examples include 3-[2-(1H-indol-3-yl)-1,3-thiazol-4-yl]-1H-4-azaindoles and 3-[2-(1H-indol-3-yl)-1,3-thiazol-4-yl]-1H-7-azaindole derivatives, which have shown significant activity.

Table 2: Representative Thiazole-Containing Nortopsentin Analogs and Their Antiproliferative Activity

Analog TypeCentral SpacerIndole Moiety ModificationKey Synthetic MethodNotable Activity (GI50/IC50)Relevant Cell LinesCitation
Nortopsentin AnalogsThiazoleNaphthyl and/or 7-azaindolyl portionHantzsch reactionMicromolar rangeHCT 116, MDA-MB-435, MCF-7
Nortopsentin AnalogsThiazoleBoth indoles replaced by 7-azaindole; or one indole replaced by 6-azaindole (B1212597)Hantzsch reactionLow micromolar range, CDK1 inhibitionHCT-116, DMPM
Pyrrole-Containing Analogs

Table 3: Representative Pyrrole-Containing Nortopsentin Analogs and Their Antiproliferative Activity

Analog TypeCentral SpacerIndole Moiety ModificationKey Synthetic MethodNotable Activity (IC50)Relevant Cell LinesCitation
Nortopsentin AnalogsPyrroleBis(3'-indolyl)Three-step procedure0.67–1.54 µM42 human tumor cell lines (e.g., SKOV3, LS-174T, PC-3)
Pyridine-Containing Analogs

The central imidazole ring of Nortopsentin can also be replaced by a pyridine moiety to yield novel analogs. A common and efficient synthetic protocol for these bis(indolyl)pyridines involves a one-pot four-component condensation reaction. This reaction typically utilizes 3-cyanocarbomethylindole, various aldehydes, 3-acetylindole (B1664109), and ammonium (B1175870) acetate (B1210297), carried out under reflux in glacial acetic acid. Bis-indolylpyridinedicarbonitriles synthesized via this method have demonstrated potent cytotoxic activity, with IC50 values ranging from 2.6 to 8.8 µM against HCT-116 colorectal cancer cells. Additionally, 3-[(2-indolyl)-5-phenyl]pyridine derivatives have shown significant antiproliferative activity and the ability to inhibit CDK1.

Table 4: Representative Pyridine-Containing Nortopsentin Analogs and Their Antiproliferative Activity

Analog TypeCentral SpacerIndole Moiety ModificationKey Synthetic MethodNotable Activity (IC50)Relevant Cell LinesCitation
Nortopsentin AnalogsPyridineBis(indolyl) with substituted phenylOne-pot four-component condensation2.6–8.8 µMHCT-116
Nortopsentin AnalogsPyridine3-[(2-indolyl)-5-phenyl]Not specifiedCDK1 inhibitionNot specified
Triazole-Containing Analogs

A series of Nortopsentin analogs incorporating 1,2,4-triazole (B32235) moieties have been designed and synthesized. These compounds have been evaluated for their antiviral and fungicidal activities, indicating a broader spectrum of biological interest beyond just antiproliferative effects.

Indole Moiety Modification and Substitution

Beyond modifying the central linker, structural manipulation of the indole units themselves is a crucial strategy in developing this compound analogs. This often involves replacing one or both indole units with other aromatic or heteroaromatic systems. Substitutions can include naphthyl portions, phenyl rings, or various azaindole moieties.

Azaindole Substitutions (e.g., 7-azaindole, 6-azaindole)

Azaindole substitutions are a prominent class of indole moiety modifications. The replacement of one or both indole units with azaindole rings, particularly 7-azaindole and 6-azaindole, has been extensively explored.

7-Azaindole Substitutions : These are frequently incorporated, especially in conjunction with a thiazole spacer. The synthesis of 3-[2-(1H-indol-3-yl)-1,3-thiazol-4-yl]-1H-7-azaindole derivatives has been reported. New 1,2,4-oxadiazole Nortopsentin derivatives also feature a 7-azaindole portion. These analogs have consistently demonstrated potent antiproliferative activity against a variety of cell lines, including diffuse malignant peritoneal mesothelioma (DMPM), and have been identified as CDK1 inhibitors.

6-Azaindole Substitutions : One indole unit can be replaced by a 6-azaindole portion, often synthesized in combination with a thiazole spacer. Compounds from these series have shown antiproliferative activity against HCT-116 colorectal cancer cells.

Other Azaindole Substitutions : Other azaindole isomers, such as 4-azaindole (B1209526) and 5-azaindole (B1197152), have also been investigated. 3-[2-(1H-indol-3-yl)-1,3-thiazol-4-yl]-1H-4-azaindole derivatives have shown potent antiproliferative activity. A series of thiazole Nortopsentin analogues with a 5-azaindole moiety also demonstrated good antiproliferative activity.

Table 5: Representative Azaindole-Substituted Nortopsentin Analogs and Their Antiproliferative Activity

Analog TypeCentral SpacerAzaindole MoietyKey Synthetic MethodNotable Activity (GI50/IC50)Relevant Cell LinesCitation
Nortopsentin AnalogsThiazole7-azaindoleHantzsch reactionLow micromolar to nanomolar range, CDK1 inhibitionDMPM, NCI full panel (~60 cell lines), MCF-7
Nortopsentin AnalogsThiazole6-azaindoleNot specifiedLow micromolar rangeHCT-116
Nortopsentin AnalogsThiazole4-azaindoleNot specifiedPotent antiproliferative activity, CDK1 inhibitionWide range of cell lines
Nortopsentin AnalogsThiazole5-azaindoleHantzsch reactionMicro–submicromolar rangeNCI full panel, leukaemia subpanel, breast cancer subpanel
Nortopsentin Analogs1,2,4-Oxadiazole7-azaindoleReaction of N'-hydroxy-1-methyl-1H-indole-3-carboximidamides and methyl-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylatesMicromolar to submicromolar rangeHCT-116, MCF-7
Naphthyl Moiety Incorporations

The incorporation of naphthyl moieties into the this compound scaffold has been explored to investigate the contribution of aryl substituents to biological activity. Researchers have synthesized new thiazole nortopsentin analogs where one of the two indole units is replaced by a naphthyl portion. For instance, the synthesis of 3-[2-(naphthalen-2-yl)-1,3-thiazol-4-yl]-1H-indoles (type 4) and 3-[2-(naphthalen-2-yl)-1,3-thiazol-4-yl]-1H-pyrrolo[2,3-b]pyridines (type 5) has been achieved via a Hantzsch reaction. This reaction typically involves naphthalene-2-carbothioamide (B1586778) and 3-haloacetyl compounds. Additionally, 3-[4-(naphthalene-2-yl)-1,3-thiazol-2-yl]-1H-indoles (type 6) have also been reported. nih.gov

These naphthyl-containing derivatives have demonstrated antiproliferative activity against various human tumor cell lines, including MCF-7 (breast cancer), HCT 116 (colorectal carcinoma), and MDA-MB-435 (melanoma). nih.gov For example, specific thiazole nortopsentin analogs with a naphthyl group have shown effective anti-proliferative activity against MCF-7 cells, with IC values in the micromolar range. encyclopedia.pub

Table 1: Antiproliferative Activity of Naphthyl-Substituted Nortopsentin Analogs against MCF-7 Cells encyclopedia.pub

Compound TypeIC (µM)
Derivative 492.13 ± 0.12
Derivative 503.26 ± 0.19
Derivative 515.14 ± 0.34

Further studies on these compounds revealed that they act as pro-apoptotic agents, inducing a shift of viable cells towards early apoptosis without causing necrotic effects. encyclopedia.pub

Methylation Strategies for Enhanced Biological Activity

Methylation strategies have been widely employed in the synthesis of Nortopsentin analogs, often leading to a significant enhancement in their biological activity. Nortopsentins A–C, natural bis-indolyl alkaloids, exhibit in vitro cytotoxicity against the P388 murine leukemia cell line with IC values ranging from 4.5 to 20.7 µM. nih.gov, semanticscholar.org

A crucial finding is that the N-methylated derivatives of these compounds show a notable improvement in cytotoxicity. For instance, the replacement of the indole nitrogen with a methyl group in Nortopsentin analogs resulted in derivatives with significantly improved cytotoxicity against P388 cells, achieving IC values between 0.8 and 2.1 µM. nih.gov, semanticscholar.org

Specific examples of methylated Nortopsentin B derivatives, such as tri- and tetramethylated compounds, have demonstrated potent in vitro inhibition of P388 murine leukemia cells, with IC values as low as 0.34 µg/mL. mdpi.com This highlights the importance of methylation in optimizing the cytotoxic potential of these compounds. Moreover, a methylated derivative of Nortopsentin E, which was initially inactive on KB tumor cells in vitro, exhibited high cytotoxicity with an IC of 0.014 µM. nih.gov

Table 2: Enhanced Cytotoxicity of Methylated Nortopsentin Derivatives against P388 Cells mdpi.com, nih.gov, semanticscholar.org

Compound ClassIC Range (µM) (Parent)IC Range (µM) (N-Methylated)
Nortopsentins A–C4.5–20.70.8–2.1
Tri- & Tetramethylated Nortopsentin BN/A0.9–7.8 (µg/mL)
Nortopsentin EInactive0.014
Other Aryl Substitutions (e.g., Phenyl)

Beyond naphthyl incorporations, other aryl substitutions, such as phenyl groups, have been explored in the synthesis of Nortopsentin analogs to diversify their structural and biological profiles. The literature reports numerous analogs where, in addition to modifications of the central heterocyclic core, either one or both indole units were substituted with phenyl or azaindole moieties. nih.gov

For example, 3-(2-phenyl-1,3-thiazol-4-yl)-1H-7-azaindole derivatives have been synthesized and shown to exhibit significant antiproliferative activity and inhibit CDK1. nih.gov, mdpi.com In another approach, bis(indolyl)pyridine derivatives incorporating substituted phenyl groups have been synthesized via one-pot four-component condensation reactions. mdpi.com These reactions involve 3-cyanocarbomethylindole, various substituted aldehydes, 3-acetylindole, and ammonium acetate. mdpi.com A notable example is 2,6-di(1H-indol-3-yl)-4-(4-methoxyphenyl)pyridine-3-carbonitrile, which was obtained in a high yield of 96%. mdpi.com

Furthermore, studies have shown that replacing one of the side indole rings with a substituted phenyl moiety can lead to potent cytotoxic activity. For instance, bis-indolylpyridinedicarbonitriles with substituted phenyl groups exhibited potent cytotoxic activity against the HCT-116 cell line, with IC values ranging from 2.6 to 8.8 µM. benthamdirect.com

Multi-component Condensation Reactions (e.g., One-pot Four-component)

Multi-component condensation reactions, particularly one-pot four-component protocols, represent efficient and simple synthetic pathways for generating diverse Nortopsentin analogs. These reactions allow for the rapid assembly of complex molecular scaffolds from readily available starting materials in a single reaction vessel. nih.gov, mdpi.com

A prominent example is the one-pot four-component condensation used for the synthesis of bis(indolyl)pyridine derivatives, which are analogs of the marine alkaloid Nortopsentin. nih.gov, mdpi.com, researchgate.net This reaction typically involves the condensation of:

3-cyanocarbomethylindole nih.gov, mdpi.com

Various aldehydes (e.g., substituted phenyl aldehydes or benzofuran-2-carbaldehyde) nih.gov, mdpi.com

3-acetylindole (or N-substituted-indole-3-aldehydes) nih.gov, mdpi.com

Ammonium acetate nih.gov, mdpi.com

These components are typically reacted under reflux in glacial acetic acid, leading to the formation of compounds such as 2,6-bis(1H-indol-3-yl)-4-(substituted-phenyl)pyridin-5-carbonitriles. nih.gov, mdpi.com This methodology provides an efficient route to a new class of bis-indole containing pyridine-3-carbonitrile (B1148548) derivatives. mdpi.com

Another application of one-pot multi-component condensation in related bis-indole chemistry involves the synthesis of indolylimidazole derivatives. This method utilizes indole-3-carbaldehyde, benzil, ammonium acetate, and various amines, often under microwave irradiation with a recyclable catalyst like Amberlyst A-15. growingscience.com

General Synthetic Methodologies and Reagents Employed

The synthesis of this compound and its analogs relies on a repertoire of established organic reactions and specific reagents.

Vilsmeier-Haack Reaction: This reaction is a crucial method for the formylation of electron-rich aromatic or heteroaromatic compounds, leading to the formation of aldehydes. jk-sci.com, organic-chemistry.org In the context of Nortopsentin analog synthesis, N-methyl indoles have been transformed into 1,4-butanediones through a Vilsmeier-Haack reaction utilizing phosphorus oxychloride (POCl) and tetramethylsuccinamide. nih.gov This reaction involves the in situ formation of a Vilsmeier reagent from N,N-dimethylformamide (DMF) and an acid chloride, such as POCl. jk-sci.com

EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole): These reagents are widely employed as coupling agents in amide bond formation, particularly in the synthesis of peptide-like structures or intermediates. In Nortopsentin analog synthesis, EDCI and HOBt are used in the preparation of key intermediates, such as N'-(1-methyl-1H-indole-3-carbonyl)-7-azaindole-3-carbohydrazides. mdpi.com, researchgate.net They facilitate the reaction between carboxylic acids and hydrazines, often in solvents like dimethylformamide (DMF) under various temperature conditions (room temperature to reflux). mdpi.com, researchgate.net, mdpi.com, nih.gov

POCl (Phosphoryl Chloride): Beyond its role in the Vilsmeier-Haack reaction, POCl is a versatile reagent used for cyclization and dehydration reactions. In the synthesis of Nortopsentin analogs, POCl is utilized for the cyclization of intermediates to form heterocyclic rings. For example, it is employed to cyclize N'-(1-methyl-1H-indole-3-carbonyl)-7-azaindole-3-carbohydrazides to yield 1,3,4-oxadiazole compounds. mdpi.com, researchgate.net The reaction conditions can vary, including heating at 45 °C for prolonged periods or under reflux for shorter durations. mdpi.com, researchgate.net

Lawesson's Reagent (LR): Lawesson's Reagent (2,4-bis(p-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) is primarily used for the thionation of carbonyl compounds, converting amides to thioamides. arkat-usa.org, researchgate.net In the synthesis of Nortopsentin analogs, LR is crucial for preparing thioamide intermediates. For instance, 1-tert-butoxycarbonylindole-3-carboxamide can be converted to its corresponding thioamide using Lawesson's Reagent in boiling benzene. arkat-usa.org Furthermore, LR is also used in cyclization reactions to form sulfur-containing heterocycles, such as 1,3,4-thiadiazoles from appropriate intermediates mdpi.com, researchgate.net or bis-indolylthiophenes from diketones. researchgate.net These reactions typically occur under reflux conditions in solvents like pyridine or toluene. mdpi.com, nih.gov, mdpi.com, researchgate.net

Biological Activities and Mechanistic Studies of Nortopsentin C and Its Derivatives

Antiproliferative and Antitumor Activities (In Vitro Studies)

Nortopsentin C, a bis-indolyl alkaloid originally isolated from the marine sponge Spongosorites ruetzleri, and its synthetic derivatives have demonstrated significant antiproliferative and antitumor properties in a variety of in vitro studies. unipa.itnih.gov These compounds have been a focus of medicinal chemistry due to their potent cytotoxic effects against numerous cancer cell lines. unipa.itresearchgate.net The structural backbone of nortopsentins, featuring a 2,4-bis-indolyl-imidazole skeleton, serves as a promising scaffold for the development of novel anticancer agents. unipa.itnih.gov Structural modifications of the parent compounds have led to a wide array of derivatives with enhanced and, in some cases, more selective antitumor activity. unipa.itresearchgate.net

Cytotoxicity against Murine Leukemia Cell Lines (P388)

This compound has shown notable in vitro cytotoxicity against the P388 murine leukemia cell line. unipa.itnih.gov When first isolated, Nortopsentins A, B, and C were all found to be active against P388 cells, with this compound exhibiting the most potent activity, with a reported IC50 value of 1.7 µM. unipa.itnih.gov In comparison, Nortopsentin A and B showed IC50 values of 7.6 µM and 7.8 µM, respectively. unipa.itnih.gov

The antiproliferative activity of nortopsentins against P388 cells has been a benchmark for further structural development. nih.govmdpi.com For instance, N-methylated derivatives of Nortopsentin B displayed a significant increase in cytotoxicity against P388 cells, with IC50 values as low as 0.8–2.1 µM. nih.govmdpi.com Further methylation, leading to tri- and tetramethylated derivatives, resulted in even more remarkable improvements in cytotoxicity, with IC50 values of 0.9 and 0.34 µM, respectively. unipa.itnih.gov These findings highlight the importance of the indole (B1671886) nitrogen substituents in modulating the antiproliferative effects of this class of compounds.

Cytotoxicity of this compound and its Derivatives against P388 Murine Leukemia Cell Line
CompoundIC50 (µM)Reference
Nortopsentin A7.6 unipa.itnih.gov
Nortopsentin B7.8 unipa.itnih.gov
This compound1.7 unipa.itnih.gov
N-Methylated Nortopsentin B Derivatives0.8–2.1 nih.govmdpi.com
Tri- and Tetramethylated Nortopsentin B Derivatives0.9 and 0.34 unipa.itnih.gov

Broad-Spectrum Antitumor Activity against Human Cancer Cell Lines

The therapeutic potential of nortopsentins extends beyond leukemia, with numerous studies demonstrating their broad-spectrum antitumor activity against a panel of human cancer cell lines. unipa.itresearchgate.net Structural modifications, including the replacement of the central imidazole (B134444) ring with other heterocycles and substitution on the indole rings, have yielded derivatives with potent activity against cancers of the pancreas, colon, breast, and melanoma, among others. unipa.itresearchgate.netmdpi.com

Nortopsentin analogs have emerged as particularly promising agents against pancreatic ductal adenocarcinoma (PDAC), a notoriously difficult-to-treat malignancy. mdpi.commdpi.com A series of nortopsentin analogs, where the central imidazole ring was replaced by a 1,3,4-oxadiazole (B1194373) or 1,3,4-thiadiazole (B1197879) moiety, demonstrated significant antiproliferative activity against a panel of five PDAC cell lines, including a primary culture and a gemcitabine-resistant variant. mdpi.comnih.govresearchgate.netunipa.it The most potent of these compounds exhibited EC50 values in the submicromolar to micromolar range and were also found to reduce cell migration. mdpi.comnih.gov

One study detailed the synthesis of new thiazole (B1198619) nortopsentin analogs where one of the indole units was replaced by a naphthyl or 7-azaindolyl group. mdpi.com Another study reported that two nortopsentin analogs, 12b and 13g, showed remarkable in vitro antiproliferative activity against PDAC cell lines, including immortalized (SUIT-2, Capan-1, Panc-1), primary (PDAC-3), and gemcitabine-resistant (Panc-1R) cells, with IC50 values ranging from micromolar to sub-micromolar levels. researchgate.net These compounds also led to a significant reduction in cell migration and spheroid shrinkage. researchgate.net

Antiproliferative Activity of Nortopsentin Analogs against Pancreatic Ductal Adenocarcinoma (PDAC) Cell Lines
Compound ClassCell LinesActivity Range (EC50/IC50)Reference
1,3,4-Oxadiazole/Thiadiazole Nortopsentin Analogs5 PDAC cell lines (including primary and gemcitabine-resistant variants)Submicromolar to micromolar mdpi.comnih.govresearchgate.netunipa.it
Nortopsentin Analogs 12b and 13gSUIT-2, Capan-1, Panc-1, PDAC-3, Panc-1RMicromolar to sub-micromolar researchgate.net

The antitumor activity of nortopsentin derivatives has also been evaluated against colorectal carcinoma cell lines, with the HCT-116 line being a frequent model. mdpi.commdpi.com In one study, newly synthesized nortopsentin analogs were initially screened for cytotoxicity against HCT-116 cells. mdpi.com Another investigation focused on 1,2,4-oxadiazole (B8745197) nortopsentin derivatives, which were also prescreened against the HCT-116 cell line. mdpi.com The two most active compounds from this series were then selected for further testing in other human tumor cell lines, where they displayed IC50 values in the micromolar and submicromolar range. mdpi.com

Specifically, compounds bearing a 5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine moiety demonstrated the highest cytotoxic activity against HCT-116 cells. mdpi.com Thiazole analogues of nortopsentin have also shown promise. For instance, compounds 3b and 3f were found to be selective against the HCT-116 cell line, with GI50 values of 0.93 µM and 0.18 µM, respectively. researchgate.net

Cytotoxicity of Nortopsentin Derivatives against HCT-116 Colorectal Carcinoma Cell Line
Compound Class/DerivativeActivity (GI50/IC50)Reference
1,2,4-Oxadiazole Nortopsentin DerivativesMicromolar and submicromolar range mdpi.com
Thiazole Analogue 3b0.93 µM researchgate.net
Thiazole Analogue 3f0.18 µM researchgate.net

The antiproliferative effects of nortopsentin analogs have been extended to melanoma cell lines, such as MDA-MB-435. mdpi.comresearchgate.netresearchgate.net As part of a broader screening, a series of nortopsentin analogs were tested for their cytotoxicity at a single dose (10⁻⁵ M) against MDA-MB-435 cells. mdpi.comresearchgate.netresearchgate.net One particular thiazole nortopsentin analog, derivative 18b bearing a chlorine atom, was found to be more active than its unsubstituted counterpart and demonstrated cytotoxicity against a wide range of cell lines, showing selectivity for the melanoma subpanel. researchgate.net

Nortopsentin derivatives have shown significant potential in the context of breast cancer. researchgate.netfrontiersin.org Several studies have investigated their cytotoxic effects on the MCF-7 breast cancer cell line. mdpi.comresearchgate.netresearchgate.net For example, a series of thiazole nortopsentin analogs, where one of the indole units was replaced by a naphthyl or 7-azaindolyl moiety, were synthesized and evaluated. mdpi.comresearchgate.net Three of these derivatives exhibited good antiproliferative activity, particularly against the MCF-7 cell line, with GI50 values in the micromolar range. mdpi.comresearchgate.net Further investigation into their mechanism of action revealed that these compounds act as pro-apoptotic agents. mdpi.comresearchgate.net

Another study reported that a new nortopsentin analog, synthesized by replacing the central imidazole ring with 1,2,4-oxadiazole and an indole moiety with 7-azaindole (B17877), showed significant cytotoxicity against MCF-7 cells with IC50 values ranging from 0.65 to 13.96 µM. encyclopedia.pub

Cytotoxicity of Nortopsentin Derivatives against MCF-7 Breast Cancer Cell Line
Compound Class/DerivativeActivity (GI50/IC50)Reference
Thiazole Nortopsentin Analogs (Naphthyl/7-azaindolyl substituted)Micromolar range mdpi.comresearchgate.net
1,2,4-Oxadiazole Nortopsentin Analog (7-azaindole substituted)0.65–13.96 µM encyclopedia.pub
Activity against Diffuse Malignant Peritoneal Mesothelioma (DMPM)

Nortopsentin analogues have demonstrated significant cytotoxic activity against experimental models of diffuse malignant peritoneal mesothelioma (DMPM), a rare and aggressive cancer with limited treatment options. acs.orgresearchgate.net Synthetic derivatives of nortopsentin, particularly those with a thiazole ring replacing the central imidazole ring, have shown potent effects against DMPM cell lines. researchgate.netmdpi.com

Several studies have highlighted the efficacy of these compounds in reducing DMPM cell proliferation and inducing apoptosis. acs.orgresearchgate.net For instance, indolyl-thiazolyl-azaindole derivatives have been shown to be active against STO and Meso II primary cell cultures derived from human DMPM. mdpi.com Specific analogues, such as 1f, 3f, and 1l, have been identified as potent inhibitors of DMPM cell growth. acs.org These compounds were found to act as inhibitors of cyclin-dependent kinase 1 (CDK1), a key regulator of the cell cycle. acs.orgmdpi.com

In vivo studies using mouse models with DMPM xenografts have further substantiated the anti-tumor activity of nortopsentin analogues. acs.org Intraperitoneal administration of compounds 1f, 3f, and 1l resulted in a significant reduction in tumor volume, with some cases showing complete responses at well-tolerated doses. acs.org This suggests the potential of these derivatives as therapeutic agents for DMPM. nih.gov

Activity across NCI Panel Cancer Cell Lines

This compound and its synthetic analogues have been extensively evaluated for their antiproliferative activity against the National Cancer Institute's (NCI) panel of 60 human cancer cell lines. This panel represents a diverse set of human cancers, including leukemia, non-small cell lung cancer, colon cancer, central nervous system (CNS) cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer. nih.gov

Numerous derivatives of nortopsentin have exhibited significant cytotoxic activities across this broad spectrum of cancer cell lines, often with GI50 values (the concentration required to inhibit cell growth by 50%) in the micromolar to submicromolar range. nih.govunipa.it The structural modifications of the parent nortopsentin molecule, such as the replacement of the imidazole ring with other heterocyclic systems like thiazole or pyrazole (B372694), have led to compounds with enhanced and, in some cases, selective cytotoxicity. nih.govnih.gov

For example, certain bis-indolyl-thiazole derivatives showed broad-spectrum activity, while others displayed high selectivity towards specific cancer types like leukemia and ovarian cancer. nih.gov The substitution pattern on the indole rings has also been found to influence the potency and spectrum of activity. nih.gov Some of the cancer cell lines against which nortopsentin derivatives have shown activity include those derived from bladder, colon, gastric, CNS, liver, lung, ovarian, prostate, pleural mesothelioma, renal, sarcoma, and uterine cancers. nih.govunipa.it

Cellular Mechanisms of Action

Induction of Apoptosis

A primary mechanism through which this compound and its derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. acs.orgresearchgate.net This process is characterized by a series of morphological and biochemical changes in the cell, ultimately leading to its controlled demise without inducing an inflammatory response. droracle.aiwikipedia.org

Studies on various cancer cell lines have shown that treatment with nortopsentin analogues leads to classic apoptotic hallmarks. These include the externalization of phosphatidylserine (B164497) on the outer leaflet of the plasma membrane, a key signal for phagocytic cells to engulf the dying cell. nih.govdntb.gov.ua Furthermore, these compounds can induce DNA fragmentation and chromatin condensation, which are characteristic features of apoptosis. nih.govencyclopedia.pub

The apoptotic cascade initiated by nortopsentin derivatives often involves the activation of caspases, a family of proteases that execute the apoptotic program. acs.orgwikipedia.org Both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways of apoptosis can be triggered. wikipedia.orgaging-us.com For instance, some derivatives have been shown to induce a caspase-dependent apoptotic response in DMPM cells. acs.orgresearchgate.net This is further supported by the observation of mitochondrial dysfunction in cells treated with these compounds. researchgate.net The induction of apoptosis is a critical factor in the anticancer efficacy of these marine-derived compounds. mdpi.com

Modulation of Cell Cycle Progression

This compound and its analogues have been shown to interfere with the normal progression of the cell cycle in cancer cells, a key mechanism contributing to their antiproliferative activity. researchgate.netdntb.gov.uaresearchgate.net The cell cycle is a tightly regulated process that governs cell division, and its dysregulation is a hallmark of cancer. mdpi.com

A common effect observed with many nortopsentin derivatives is the arrest of the cell cycle at specific phases, preventing cancer cells from dividing and proliferating. researchgate.netdntb.gov.uaresearchgate.net Several studies have reported a G2/M phase arrest in various cancer cell lines, including those from pancreatic cancer and diffuse malignant peritoneal mesothelioma. acs.orgunipa.itnih.gov This arrest is often associated with the inhibition of key cell cycle regulators like cyclin-dependent kinase 1 (CDK1). acs.orgmdpi.commdpi.com

In addition to G2/M arrest, some nortopsentin analogues have been found to induce a G0/G1 phase arrest or an accumulation of cells in the sub-G1 phase, which is indicative of apoptosis. unipa.itdntb.gov.uaresearchgate.net For example, certain thiazolyl-bis-pyrrolo[2,3-b]pyridines and indolyl-thiazolyl-pyrrolo[2,3-c]pyridines, which are nortopsentin analogs, can cause a G1 phase arrest. researchgate.net The specific effect on the cell cycle can be dependent on the chemical structure of the derivative and the type of cancer cell being treated. unipa.itdntb.gov.ua

Inhibition of Cell Migration

The ability of cancer cells to migrate is fundamental to the process of metastasis, the spread of cancer to distant organs. mdpi.com Nortopsentin derivatives have demonstrated the ability to inhibit the migration of cancer cells, suggesting their potential to interfere with this critical aspect of cancer progression. nih.govresearchgate.net

Studies using in vitro scratch wound healing assays have shown that certain nortopsentin analogues can significantly reduce the migratory capacity of various cancer cell lines, including those from pancreatic ductal adenocarcinoma. nih.govresearchgate.net For example, specific 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives of nortopsentin have been shown to inhibit cell migration in multiple pancreatic cancer cell lines. nih.gov This anti-migratory effect was observed to be time-dependent. nih.gov The inhibition of cell migration by these compounds adds another dimension to their potential as anticancer agents, as it could help to prevent the spread of tumors. mdpi.com

Induction of Autophagic Cell Death (for specific analogs)

In addition to apoptosis, certain analogues of nortopsentin have been found to induce another form of programmed cell death known as autophagic cell death. mdpi.comunipa.itdntb.gov.ua Autophagy is a cellular process involving the degradation of a cell's own components through the lysosomal machinery. droracle.ai While it is primarily a survival mechanism, excessive or sustained autophagy can lead to cell death. droracle.ai

The induction of autophagic cell death by specific nortopsentin derivatives has been observed in cancer cells, particularly at lower concentrations of the compound. mdpi.com This is often characterized by the massive formation of cytoplasmic acidic vacuoles, a hallmark of autophagy. mdpi.comresearchgate.net For instance, an indolyl-thiazolyl-pyrrolo[2,3-c]pyridine derivative was shown to induce autophagic vacuoles in HCT-116 colon cancer cells. unipa.it Interestingly, at higher concentrations, the same compound was found to induce apoptosis, suggesting a dose-dependent switch in the cell death mechanism. mdpi.com The ability to induce autophagic cell death provides an alternative pathway to eliminate cancer cells, which could be particularly beneficial in apoptosis-resistant tumors. unipa.it

Antimicrobial Activities

This compound and its derivatives exhibit notable activity against a range of microbial pathogens, including fungi and bacteria. researchgate.netnih.gov These properties underscore their potential as lead compounds for developing new antimicrobial agents.

This compound has demonstrated inhibitory effects against the opportunistic human pathogen Candida albicans. researchgate.netnih.gov Studies have determined its minimum inhibitory concentration (MIC), providing a quantitative measure of its antifungal potency. Specifically, Nortopsentins A, B, and C, originally isolated from the sponge Spongosorites ruetzleri, showed significant activity against C. albicans with MIC values of 3.1, 6.2, and 12.5 µM, respectively. nih.govunipa.it

Beyond human pathogens, nortopsentin alkaloids have been identified for the first time as potent agents against anti-phytopathogenic fungi. acs.orgnih.gov Research into a series of synthesized nortopsentin derivatives revealed broad-spectrum fungicidal activities. acs.orgnih.govresearchgate.net Among the tested derivatives, compounds designated as 2f, 2h, and 2j emerged as particularly promising lead compounds for further antifungal research. acs.orgnih.gov

Antifungal Activity of Nortopsentins against Candida albicans

CompoundMIC (µM)Reference
Nortopsentin A3.1 nih.govunipa.it
Nortopsentin B6.2 nih.govunipa.it
This compound12.5 nih.govunipa.it

The antibacterial potential of nortopsentins has been primarily noted against Gram-positive bacteria. researchgate.netnih.gov Early studies identified that Nortopsentins A-C possess antimicrobial activity against Bacillus subtilis. nih.govunipa.it

Further research has focused on synthetic derivatives to enhance and broaden this activity. Analogues of nortopsentin, such as those incorporating a thiazole ring, have shown marked selectivity and potency against staphylococcal strains, including Staphylococcus aureus. mdpi.comresearchgate.net Similarly, newly synthesized 1,2,4-triazole (B32235) derivatives of nortopsentin have demonstrated promising inhibitory effects in antibacterial screenings. researchgate.net

Reported Antibacterial Spectrum of this compound and its Derivatives

Compound TypeTarget BacteriaReference
This compoundBacillus subtilis researchgate.netnih.govunipa.it
Thiazole AnaloguesStaphylococcus aureus mdpi.comresearchgate.net
1,2,4-Triazole DerivativesGeneral Antibacterial Activity researchgate.net

A significant aspect of antimicrobial research is the ability to inhibit biofilm formation, a key virulence factor for many pathogenic bacteria. While data on this compound itself is limited, its derivatives have been extensively studied as potent biofilm inhibitors. mdpi.comnih.gov

Thiazole analogues of nortopsentin have proven to be effective inhibitors of biofilm formation, with a pronounced selectivity for Gram-positive pathogens, especially Staphylococcus aureus. mdpi.comresearchgate.net Several of these compounds exhibited biofilm inhibitory concentration (BIC₅₀) values in the low micromolar range. mdpi.com For example, five specific thiazole derivatives showed BIC₅₀ values against S. aureus ATCC 25923 ranging from 1.0 to 9.1 µM. mdpi.com Other nortopsentin analogues, such as bis(indolyl)pyridines, have also demonstrated good biofilm inhibition against both S. aureus and the Gram-negative bacterium Escherichia coli. nih.gov These compounds are considered promising anti-virulence agents because they can inhibit biofilm formation without affecting the growth of the bacteria in their planktonic (free-swimming) form. researchgate.netnih.gov

Biofilm Inhibition by Nortopsentin Analogues

Analogue ClassTarget OrganismActivity Metric (BIC₅₀)Reference
Thiazole Analogues (e.g., 1l, 2b, 2c, 2i, 2k)Staphylococcus aureus1.0 - 9.1 µM mdpi.com
Bis(indolyl)pyridines (e.g., 7d, 8e)Staphylococcus aureus>81% inhibition nih.gov
Bis(indolyl)pyridines (e.g., 4b, 8e)Escherichia coli>90% inhibition nih.gov

Anti-inflammatory Activity (In Vivo Animal Model Studies)

In vivo studies using animal models have confirmed that this compound and related bis-indolyl compounds possess potent anti-inflammatory properties. researchgate.netunipa.itnih.gov

A key study demonstrating the anti-inflammatory effect of this compound involves the inhibition of resiniferatoxin (B1680534) (RTX)-induced oedema in a mouse ear model. researchgate.netunipa.it RTX is a compound known to produce neurogenic inflammation. google.com In this assay, topically applied this compound showed a remarkable, dose-dependent inhibition of the inflammatory response. google.comresearchgate.net At a concentration of 50 µg per ear, this compound achieved an oedema inhibition of 98.4%. researchgate.netresearchgate.net Even at a lower dose of 6.25 µg, it still inhibited the oedema by 45%. google.com The calculated ED₅₀ (the dose required to produce 50% of the maximum effect) for this compound in this model was approximately 8 µg per ear. google.comresearchgate.net

Inhibition of RTX-Induced Oedema by this compound

Dose per EarOedema Inhibition (%)Reference
6.25 µg45% google.com
50 µg98.4% researchgate.netunipa.itresearchgate.net
ED₅₀~8 µg google.comresearchgate.net

Antiviral Activities

A groundbreaking discovery identified potent antiviral activity in nortopsentin alkaloids for the first time. acs.orgnih.gov This research highlighted their potential application in agriculture as agents against plant viruses. The studies revealed that the antiviral effect was highly sensitive to the chemical substituents on the nortopsentin core structure, leading to the synthesis and evaluation of a series of derivatives. acs.orgnih.gov

The primary target in these studies was the Tobacco Mosaic Virus (TMV). acs.orgnih.gov Two derivatives, designated 2e and 2k, were identified as new lead compounds due to their excellent antiviral profiles. acs.orgnih.gov Compound 2k, at a concentration of 500 µg/mL, demonstrated in vivo inactivation, curative, and protective activity with inhibitory rates of 60%, 58%, and 52%, respectively. acs.orgnih.gov Similarly, compound 2e showed inhibitory rates of 50% (inactivation), 59% (curative), and 56% (protective) at the same concentration. acs.orgnih.gov

Anti-TMV Activity of Lead Nortopsentin Derivatives at 500 µg/mL

CompoundInactivation Activity (% Inhibition)Curative Activity (% Inhibition)Protective Activity (% Inhibition)Reference
Derivative 2e50%59%56% acs.orgnih.gov
Derivative 2k60%58%52% acs.orgnih.gov

Antimalarial/Antiplasmodial Activities

The bis-indolyl alkaloid class, which includes the nortopsentins, has been identified as a source of promising compounds with potential therapeutic applications, including antiplasmodial activity. nih.govunipa.it While the broader family of nortopsentin analogues has been recognized for cytotoxic and antiplasmodial properties, detailed studies have particularly highlighted the activity of Nortopsentin A. nih.govunipa.itrsc.org

Nortopsentin A, an analogue of this compound, has demonstrated notable efficacy against the malaria parasite, Plasmodium falciparum. nih.gov Research based on a library of marine natural product fractions identified that compounds from the Spongosorites genus, known to produce nortopsentins, exhibited potent inhibition of P. falciparum growth. nih.govucf.edu Subsequent testing of purified Nortopsentin A revealed significant antiplasmodial activity, with 50% inhibitory concentrations (IC₅₀) in the sub-micromolar range against both chloroquine-sensitive and chloroquine-resistant strains of the parasite. ucf.eduresearchgate.net Specifically, the IC₅₀ for the 3D7 (sensitive) strain was reported as 460 nM, and for the Dd2 (resistant) strain, it was 580 nM. ucf.edu The compound showed a degree of selectivity, with an IC₅₀ value of 6.6 μM against NIH 3T3 mammalian fibroblasts, yielding a selectivity index of 14.3. researchgate.net

Mechanistic studies suggest that Nortopsentin A halts the parasite's intraerythrocytic development at the trophozoite stage. nih.govucf.eduresearchgate.net This aligns with previous hypotheses that topsentin-class alkaloids may function as DNA-intercalating agents, thereby inhibiting DNA synthesis, a critical process that begins at the trophozoite stage of the parasite's asexual growth cycle. ucf.edu

Antiplasmodial Activity of Nortopsentin A

CompoundParasite StrainActivity (IC₅₀)Cytotoxicity (IC₅₀, NIH 3T3 cells)Selectivity Index
Nortopsentin AP. falciparum (3D7, Chloroquine-sensitive)460 nM6.6 µM14.3
Nortopsentin AP. falciparum (Dd2, Chloroquine-resistant)580 nM

Insecticidal Activities

Nortopsentin alkaloids and their synthetic derivatives have been discovered to possess significant insecticidal properties. acs.orgnih.gov This activity positions them as potential leads for the development of novel botanical pesticides. hep.com.cn

A study evaluating a series of nortopsentin alkaloids demonstrated that the compounds displayed good insecticidal activities against a variety of insect pests. acs.orgnih.gov These included Mythimna separata (oriental armyworm), Helicoverpa armigera (cotton bollworm), Ostrinia nubilalis (European corn borer), Plutella xylostella (diamondback moth), and Culex pipiens pallens (common house mosquito). acs.orgnih.gov

Specific research into the insecticidal effects of individual compounds has provided quantitative data. Notably, this compound was found to cause 70% mortality in a target pest species at a concentration of 10 mg·L⁻¹. hep.com.cn For comparison, the related compound Nortopsentin D exhibited 40% mortality at the same concentration. hep.com.cn These findings highlight the potential of nortopsentin-based structures in the development of new agents for pest control. researchgate.net

Insecticidal Activity of Nortopsentin Compounds

CompoundConcentrationObserved MortalityTarget Pest(s)
This compound10 mg·L⁻¹70%Not specified in source
Nortopsentin D10 mg·L⁻¹40%Not specified in source
Nortopsentin Alkaloids (General)Not specified"Good insecticidal activities"M. separata, H. armigera, O. nubilalis, P. xylostella, C. pipiens pallens

Molecular Mechanisms of Action and Target Identification

Cyclin-Dependent Kinase 1 (CDK1) Inhibition

Nortopsentin C and its structurally related analogs have been identified as inhibitors of Cyclin-Dependent Kinase 1 (CDK1), a crucial regulator of cell cycle progression and cancer cell proliferation. nih.gov Studies involving various nortopsentin derivatives have demonstrated their potent ability to inhibit CDK1 activity, often with half-maximal inhibitory concentration (IC₅₀) values in the sub-micromolar range. For instance, certain indolyl-thiazolyl-azaindole derivatives, which are analogs of nortopsentin, exhibited CDK1 inhibition with IC₅₀ values ranging from 0.64 to 0.89 µM, comparable to well-known CDK1 inhibitors like roscovitine (B1683857) and purvalanol A. This inhibition leads to a significant accumulation of cells in the G2/M phase of the cell cycle and a concomitant increase in apoptotic events in cancer cell lines, including pancreatic cancer cells. nih.gov

Table 1: CDK1 Inhibition by Nortopsentin Analogs

Compound Class/DerivativeCDK1 IC₅₀ (µM)Reference
Indolyl-thiazolyl-azaindoles0.64–0.89
Derivative 2n1.14 ± 0.09 nih.gov
Derivatives 2c, 2e, 2m0.89, 0.75, 0.86 nih.gov
Derivatives 7c, 7d0.41, 0.85 nih.gov

Calmodulin Targeting and Interaction

Research suggests that calmodulin, a ubiquitous calcium-binding protein, is a likely target for this compound. nih.gov This inference is drawn from the observation that this compound, alongside the related compound Dragmacidin, exhibits potent inhibition of both neuronal nitric oxide synthase (bNOS) and calcineurin. nih.gov Given that calmodulin acts as a common co-factor for both bNOS and calcineurin, its modulation by this compound provides a plausible explanation for the observed inhibitory effects on these enzymes. nih.gov

Neuronal Nitric Oxide Synthase (bNOS) Inhibition

This compound has been identified as a potent inhibitor of rat neuronal nitric oxide synthase (bNOS). nih.gov Studies have reported an IC₅₀ value of 27 µM for this compound against rat bNOS activity. nih.gov The compound demonstrates significant inhibitory effects on bNOS activity across a range of concentrations. For instance, at a concentration of 50 µM, this compound achieved a 98.77% inhibition of rat bNOS. nih.gov

Table 2: Rat bNOS Inhibition Percentage by this compound and Related Compounds

CompoundConcentration (µM)bNOS Inhibition Percentage (%)Reference
This compound5098.77 nih.gov
This compound1016.05
This compound59.88
Hamacanthin A5099.58 nih.gov
Dragmacidin D5099.56 nih.gov
Dragmacidin5090.27 nih.gov
Topsentin5022.66

Calcineurin Inhibition

In addition to its effects on bNOS, this compound also exhibits potent inhibitory activity against calcineurin. nih.gov The IC₅₀ value for calcineurin inhibition by this compound has been determined to be 11.4 µM. nih.gov This dual inhibition of bNOS and calcineurin further supports the hypothesis of calmodulin as a common underlying target. nih.gov

Potential Interactions with Tubulin or Microtubules (for related compounds/analogs)

While direct interaction of this compound with tubulin or microtubules is not explicitly detailed in the provided sources, studies on its synthetic analogs and related marine natural products indicate a potential for such interactions. For example, pyrazolidine (B1218672) derivatives, which are nortopsentin derivatives, have been developed as tubulin inhibitors. These analogs have been shown to disrupt tubulin microtubule dynamics by inhibiting tubulin polymerization, leading to G2/M cell cycle arrest. The broader class of indole-based compounds, including various alkaloids from natural sources, are known to inhibit tubulin polymerization, suggesting a structural scaffold that can be leveraged for microtubule-targeting activity.

Modulations of Other Protein Kinases and Biological Pathways

Beyond CDK1, bNOS, and calcineurin, this compound and its derivatives have been implicated in the modulation of other protein kinases and biological pathways. Some nortopsentin analogs have demonstrated inhibitory effects on Glycogen Synthase Kinase 3 beta (GSK3β) and Glutaminase-1 (GLS-1). These compounds are known to induce cell cycle arrest (including G1 and G2/M phases) and trigger apoptosis in various cancer cell lines. nih.gov Furthermore, a neo-synthetic bis(indolyl)thiazole alkaloid analog of nortopsentin, referred to as Nortopsentin 234 (NORA234), has been observed to cause genotoxic stress and activate Checkpoint Kinase 1 (CHK1), indicating its involvement in DNA damage response pathways.

Synergistic Effects with Established Therapeutic Agents (e.g., CHK1 inhibitor rabusertinib)

Significant research findings highlight the synergistic effects of nortopsentin analogs with established therapeutic agents. Notably, the neo-synthetic bis(indolyl)thiazole alkaloid analog NORA234 exhibits a synergistic effect when combined with the CHK1 inhibitor rabusertinib. This combination has been described as "synthetic lethal," effectively inducing the death of both CD44v6-negative and CD44v6-positive colorectal cancer stem cell fractions, irrespective of their mutational background or Wnt pathway activity. The synergy arises from NORA234's ability to induce genotoxic stress and activate CHK1, while rabusertinib simultaneously inhibits the DNA damage repair machinery, leading to enhanced antitumor efficacy.

Structure Activity Relationship Sar of Nortopsentin C Analogs

Influence of Imidazole (B134444) Core Modifications on Biological Activity

The natural Nortopsentin C scaffold features a five-membered imidazole ring as a crucial linker between two indole (B1671886) units. Extensive research has focused on replacing this imidazole core with various other five- or six-membered heterocyclic rings to modulate and enhance biological activity. These modifications have often led to derivatives with improved antiproliferative activity, frequently achieving half-maximal inhibitory concentration (IC50) values in the sub-micromolar or even nanomolar range. nih.gov

Key findings from imidazole core modifications include:

Pyrazolidine (B1218672) and Pyrazole (B372694): Introduction of a five-membered pyrazolidine ring, as demonstrated by Yang et al. with derivatives like 27a-27v, yielded potent tubulin inhibitors. Similarly, Zhang et al. reported a series of nortopsentin analogs (28 series and 29a-29y) incorporating a substituted pyrazole ring as a spacer, with compounds 28 and 29x exhibiting significant anti-proliferative activity and potent inhibition of tubulin assembly.

Thiazole (B1198619): Thiazole analogs have emerged as a particularly promising class. Many derivatives, including those with 7-azaindole (B17877) or 5-azaindole (B1197152) moieties, have shown potent antiproliferative activity against various cancer cell lines, including MCF7 and leukemia subpanels, often in the micromolar to sub-micromolar range. nih.gov Some thiazole derivatives have also been identified as cyclin-dependent kinase 1 (CDK1) inhibitors.

Thiophene: Bis-indolyl-thiophene derivatives, such as compound 11a, have demonstrated antiproliferative activity, particularly against the leukemia subpanel, with GI50 values in the range of 0.34–19.0 µM.

Oxadiazole and Thiadiazole: Replacement of the imidazole ring with 1,2,4-oxadiazole (B8745197) or 1,3,4-thiadiazole (B1197879) moieties has led to potent cytotoxic agents. For example, the bromo-substituted 1,3,4-oxadiazole (B1194373) 15b was highly active, with IC50 values of 20 nM against prostate (DU145) and cervical (HeLa) cancer cell lines. New 1,2,4-oxadiazole analogs, especially those with a 5-bromo-1-methyl-7-azaindole moiety (17a,b), showed IC50 values below 10 µM against HCT-116 cells. nih.gov These modifications can also improve bioavailability. nih.gov

Other Heterocycles: Furan, isoxazole (B147169), oxazole, pyrrole, and pyridine (B92270) rings have also been explored as central spacers, contributing to a diverse array of biological profiles. Indole derivatives bearing a pyridine core have shown more potent cytotoxic activity compared to those containing a pyrido[2,3-d]pyrimidin-4(1H)-one moiety.

The following table summarizes the impact of various heterocyclic spacers on the antiproliferative activity of Nortopsentin analogs:

Heterocyclic SpacerRepresentative AnalogsKey Biological Activity / TargetNoteworthy Potency (IC50/GI50)References
Imidazole (Natural)Nortopsentins A-CCytotoxicity (P388 murine leukemia)4.5–20.7 µM (P388)
Pyrazolidine27a-27vTubulin inhibition, AntiproliferativeVaried, potent
Pyrazole28, 29xTubulin inhibition, AntiproliferativePotent
Thiazole2a-m, 3a-pAntiproliferative, CDK1 inhibitionMicromolar–submicromolar range nih.gov
Thiophene11aAntiproliferative (Leukemia)0.34–3.54 µM (Leukemia)
1,3,4-Oxadiazole15bCytotoxicity (DU145, HeLa)20 nM
1,2,4-Oxadiazole17a,bCytotoxicity (HCT-116)< 10 µM nih.gov
1,3,4-Thiadiazole-Antiproliferative (PDAC), CDK1 inhibitionSubmicromolar–micromolar range
Pyridine-CytotoxicityMore potent than pyrimidines

Impact of Indole Moiety Substitutions on Pharmacological Profiles

Nortopsentins are characterized by their bis-indolyl structure. Modifications to these indole units, including their replacement or the introduction of substituents, significantly impact the pharmacological profiles of the analogs.

Aza-substitution: A prominent strategy involves replacing one or both indole units with azaindole moieties (e.g., 7-azaindole or 4-azaindole). This modification has consistently led to derivatives with potent antiproliferative activity across a wide range of cancer cell lines. nih.gov

N-Methylation: Methylation at the nitrogen atom of the indole ring can dramatically enhance cytotoxicity. For example, N-methylated derivatives of Nortopsentins A-C showed a significant improvement in activity against P388 murine leukemia cells, with IC50 values ranging from 0.8-2.1 µM, compared to the parent compounds' 4.5-20.7 µM. This suggests that N-methylation can optimize interactions within the binding site.

Substituents on the Indole Ring:

The presence of a bromo substituent on the indole moiety has been identified as crucial for imparting potent cytotoxicity in some series of analogs.

A methoxy (B1213986) group at the C-6 position of the indole nucleus plays an important role in inhibiting cell growth.

Introducing electron-withdrawing substituents at the C-6 position can not only improve biological activity but also confer higher metabolic stability.

Small, flexible groups, such as methyl, substituted on the indole nitrogen atoms can facilitate better extension into target binding cavities, such as the colchicine (B1669291) site on tubulin.

Replacement of Indole Units: Beyond azaindoles, the indole rings can also be replaced by substituted phenyl rings, thienyl, or pyridyl moieties, offering further avenues for structural diversification and activity modulation.

Role of Heterocyclic Spacers (e.g., oxadiazole, thiadiazole, thiazole, pyrrole, pyridine, triazole)

The heterocyclic spacer, which links the two indole units in this compound, is a critical determinant of its biological activity. The natural imidazole spacer has been a starting point for extensive modifications aimed at optimizing the pharmacological properties.

Specific Examples and Their Roles:

Thiazole: Thiazole rings have proven to be effective spacers, leading to analogs with significant antiproliferative activity and, in some cases, specific inhibition of CDK1, a key cell cycle regulator. nih.gov

Oxadiazole and Thiadiazole: These five-membered rings act as bioisosteres for amides and esters, potentially improving the bioavailability and physicochemical properties of the compounds. They have consistently yielded derivatives with strong cytotoxic activity, often in the sub-micromolar to nanomolar range, against various cancer cell lines, including pancreatic ductal adenocarcinoma (PDAC).

Pyrazole: Pyrazole spacers have been shown to maintain or enhance anti-proliferative activity and tubulin inhibition, similar to the natural imidazole.

Thiophene, Furan, Isoxazole, Pyrrole, and Pyridine: These spacers have also been explored, each contributing unique structural and electronic characteristics that can influence binding affinity and selectivity for different biological targets.

Flexible Linkers: Beyond rigid heterocyclic rings, more flexible linkers like hydrazide have also been investigated as spacers, demonstrating potent antiproliferative action against breast cancer cell lines by inducing apoptosis and cell cycle arrest.

Effects of Alkylation and Methylation on Potency and Selectivity

Alkylation and, more specifically, methylation, particularly at nitrogen atoms within the Nortopsentin scaffold, have been shown to be critical modifications that can significantly impact both the potency and selectivity of the analogs.

Enhanced Cytotoxicity: N-methylation of the indole nitrogen atoms is a well-documented strategy for improving the cytotoxic activity of Nortopsentin derivatives. For instance, N-methylated derivatives of Nortopsentins A-C exhibited a substantial increase in activity against P388 murine leukemia cells compared to their unmethylated counterparts. This suggests that the addition of a methyl group can optimize interactions with the target, potentially by altering hydrogen bonding patterns or steric fit within the binding site.

Modulation of Selectivity: Beyond a general increase in potency, N-alkylation has been observed to promote the selectivity of compounds towards specific tumor types. This indicates that these modifications can fine-tune the binding profile, leading to more targeted therapeutic effects.

Activation of Inactive Compounds: In some notable cases, methylation has been shown to "activate" otherwise inactive natural products. For example, Nortopsentin E, which was initially inactive on KB tumor cells in vitro, demonstrated high cytotoxicity (IC50 0.014 µM) upon methylation. This highlights the profound impact that seemingly minor alkylation modifications can have on the biological activity of these compounds.

Positional Isomerism and Stereochemical Considerations in Activity Modulation

While detailed studies specifically focusing on the positional isomerism and stereochemical considerations of this compound analogs are not extensively documented in the provided literature, inferences can be drawn from the reported SAR.

Positional Isomerism of Substituents: The precise position of substituents on the indole rings is critical for activity. For example, the importance of a methoxy group at the C-6 position of the indole nucleus for inhibiting cell growth, or electron-withdrawing substituents at C-6 for improved activity and metabolic stability, underscores the significance of positional isomerism. This implies that shifting a substituent to a different position on the indole ring can drastically alter the compound's pharmacological profile due to changes in electronic distribution, steric hindrance, or interaction with the binding site.

Stereochemical Impact: In general drug design, stereochemistry plays a crucial role in ligand-receptor interactions, affecting binding affinity, selectivity, and even metabolic stability. Although specific stereoisomeric studies for this compound analogs are not detailed here, the principle suggests that different enantiomers or diastereomers of a Nortopsentin analog could exhibit distinct biological activities.

Ligand Efficiency and Binding Affinity Studies

Ligand efficiency (LE) and binding affinity studies are crucial for optimizing lead compounds like this compound analogs, providing insights into the thermodynamic favorability and quality of ligand-target interactions.

Binding Affinity and Selectivity: Nortopsentin A, a closely related analog, demonstrates potent binding affinity and selectivity. It exhibited antiplasmodial activity with IC50 values of 460 nM against chloroquine-sensitive (P. falciparum 3D7 strain) and 580 nM against chloroquine-resistant (P. falciparum Dd2 strain). Furthermore, it showed a favorable selectivity index greater than 14, with an IC50 of 6.6 µM against NIH 3T3 fibroblasts, indicating a preferential action on the parasite over mammalian cells.

The following table illustrates the antiplasmodial activity and cytotoxicity of Nortopsentin A:

CompoundTarget / Cell LineIC50 (µM)Selectivity IndexReferences
Nortopsentin AP. falciparum (3D7)0.46>14.3
Nortopsentin AP. falciparum (Dd2)0.58>14.3
Nortopsentin ANIH 3T3 fibroblasts6.6-

Molecular Docking Studies: Computational molecular docking has been extensively used to elucidate the binding modes of Nortopsentin analogs with their biological targets. For instance, various derivatives have been shown to bind to the colchicine binding site on tubulin, providing a mechanistic basis for their antiproliferative activity. Nortopsentin A has also been identified through docking as a promising inhibitor of Interferon-induced protein with tetratricopeptide repeats 5 (IFIT5), demonstrating high binding effects ranging from -7.1 to -11.0 kcal/mol, which surpassed the cocrystallized ligand.

Ligand Efficiency (LE): LE is a widely used metric in drug discovery defined as the binding energy of a ligand normalized by its size (e.g., number of heavy atoms). It serves as a valuable indicator of compound quality, particularly for optimizing low molecular weight compounds, by assessing how efficiently a ligand binds per heavy atom.

Optimization Considerations: Studies on LE suggest that while larger molecules might offer more potential interactions, there can be a point where affinity gains plateau, and LE can decline significantly with increasing molecular size. This underscores the importance of optimizing for efficient binding rather than simply increasing molecular weight, guiding the design of more "drug-like" compounds.

Computational and Modeling Approaches in Nortopsentin C Research

Molecular Docking Simulations for Target Binding Prediction

Molecular docking simulations are a cornerstone of structure-based drug design, used to predict the binding affinity and orientation of a ligand (like Nortopsentin C) within the binding site of a target protein. This technique helps in understanding the molecular interactions that drive biological activity and in identifying potential therapeutic targets.

Research on analogues of the marine alkaloid nortopsentin, specifically bis-indole derivatives such as 7c and 7d, has utilized molecular docking to predict their inhibitory potential against key bacterial enzymes. These derivatives were theoretically identified as promising inhibitors of thymidylate kinase, DNA gyrase B, and DNA topoisomerase IV subunit B, demonstrating favorable binding energies mdpi.com. While specific binding energies for this compound itself were not detailed in this context, the study highlights the applicability of docking to structurally related compounds.

In another study focusing on antifouling activity, this compound (identified as "this compound/indole") showed a DockThor score of -7.3 kcal/mol when docked against the acetylcholinesterase (AChE) enzyme sigmaaldrich.com. This suggests a potential interaction with AChE, which is relevant in the context of marine antifouling agents. Molecular docking studies typically involve predicting the initial coordinates of ligand-receptor interactions, with good poses often indicated by a Root Mean Square Deviation (RMSD) of ≤ 1.5 Å at the validation stage mdpi-res.com. Advanced simulations, such as molecular dynamics (MD), are often combined with docking to predict the free energy of ligand-receptor binding using methods like Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) mdpi-res.com.

Compound/AnalogueTarget ProteinPredicted Binding Energy (kcal/mol) / ActivityReference
This compoundAcetylcholinesterase (AChE)-7.3 (DockThor score) sigmaaldrich.com
Bis-indole 7cThymidylate kinaseTheoretically best inhibitor mdpi.com
Bis-indole 7cDNA gyrase BTheoretically best inhibitor mdpi.com
Bis-indole 7cDNA topoisomerase IV subunit BTheoretically best inhibitor mdpi.com
Bis-indole 7dThymidylate kinaseTheoretically best inhibitor mdpi.com
Bis-indole 7dDNA gyrase BTheoretically best inhibitor mdpi.com
Bis-indole 7dDNA topoisomerase IV subunit BTheoretically best inhibitor mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational methodology that establishes mathematical models correlating the biological activities of a set of compounds with their molecular properties researchgate.net. This approach is fundamental for predicting the activity of untested molecules and for gaining insights into the mechanisms of biological activity, thereby guiding the design of novel compounds with improved profiles researchgate.net.

QSAR studies have been applied to "nortopsentin analogues" to investigate their DNA-binding properties. Furthermore, a "nortopsentin-inspired library" has been subjected to 2D and 3D QSAR analyses, leading to the identification of a new hit compound acting as a selective GLS-1 inhibitor. This compound exhibited an IC50 value of 3.96 ± 1.05 μM against the GLS-1 isoform, with molecular modeling studies providing robust Structure-Activity Relationship (SAR) clues for further development. In the context of antifouling research, this compound, identified as "this compound/indole (B1671886)," was evaluated using a QSAR classification model, showing a probability of being active of 0.700 sigmaaldrich.com.

QSAR model development typically involves dividing datasets into training and test sets for internal and external validation to ensure predictive power and reliability researchgate.net. Descriptors encoding various molecular features, such as electronic, topological, and constitutional properties, are used to build these models.

Compound/Library ContextBiological Activity/TargetKey Finding/ValueReference
This compound/indoleAntifoulingProbability of being active: 0.700 sigmaaldrich.com
Nortopsentin analoguesDNA-binding propertiesQSAR analysis performed
Nortopsentin-inspired libraryGLS-1 inhibitionSelective GLS-1 inhibitor (IC50 = 3.96 ± 1.05 μM)

In Silico Screening and Virtual Library Design

In silico screening, also known as virtual screening, is a high-throughput computational technique used to rapidly identify potential lead compounds from large chemical libraries. This method significantly reduces the time and cost associated with traditional experimental screening. Virtual library design complements this by enabling the creation of novel chemical entities with desired properties.

Nortopsentin analogues are among the marine natural products (MNPs) that have been explored through virtual screening campaigns for their potential as anticancer agents. Computer-aided drug design (CADD) approaches, which integrate ligand-based and structure-based methods, have been employed to predict the antifouling activities of MNPs, including indole and pyridine (B92270) derivatives structurally related to nortopsentins. Software tools like PyRx are widely used for virtual screening, allowing researchers to screen vast compound libraries against various drug targets. The process often involves filtering compounds based on predicted activity from QSAR models, followed by molecular docking experiments to refine the selection of promising drug candidates.

Pharmacophore Modeling and Optimization

Pharmacophore modeling is a crucial technique in drug discovery, defining the essential steric and electronic features of a molecule required for optimal interaction with a specific biological target and to elicit a biological response sigmaaldrich.com. These models can be derived from known active compounds (ligand-based) or from receptor-ligand complexes (structure-based) sigmaaldrich.com.

Pharmacophore models are instrumental in lead discovery, lead optimization, and for assessing molecular similarity and diversity sigmaaldrich.com. They can serve as queries for retrieving potential leads from structural databases and for designing molecules with specific attributes sigmaaldrich.com. For instance, a 3D ligand-based pharmacophore model can be created from potent active compounds to guide the search for new inhibitors. The validation of pharmacophore models is a critical step before their application in virtual screening, assessing their predictive ability, specificity, and sensitivity. Pharmacophore-based screening, often facilitated by servers like Pharmit, allows for the efficient filtering of large databases to generate ligand libraries with desired features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic regions). This iterative process of modeling and optimization helps in understanding existing structure-activity data and designing compounds with improved potency or selectivity sigmaaldrich.com.

Future Perspectives and Research Trajectories

Exploration of Novel Synthetic Methodologies for Nortopsentin C Analogs

The core structure of this compound, a 2,4-bis-indolyl-imidazole skeleton, has been the subject of extensive synthetic exploration aimed at creating analogs with enhanced potency and novel biological activities. Future research will continue to build on this foundation by exploring innovative synthetic routes. A primary strategy involves the replacement of the central imidazole (B134444) moiety with other five-membered heterocycles. Synthetic chemists have already created analogs featuring thiophene, thiazole (B1198619), pyrrole, pyrazole (B372694), furan, and isoxazole (B147169) rings in place of the imidazole core. These modifications aim to investigate the structure-activity relationship and potentially improve the pharmacological profile of the parent compound.

Further synthetic diversification can be achieved by modifying the indole (B1671886) rings themselves. For instance, tri- and tetramethylated derivatives of Nortopsentin B have shown a remarkable improvement in cytotoxicity compared to the parent compound. This suggests that systematic exploration of substitutions on the indole nitrogen or at various positions on the indole ring of this compound could yield analogs with significantly increased potency. The development of convergent and robust synthetic strategies, such as the late-stage pinacol-like rearrangement used for the total synthesis of Nortopsentin D, will be crucial for efficiently producing these complex molecules and building diverse chemical libraries for biological screening.

Comprehensive Profiling of Underexplored Biological Activities

This compound was initially identified along with Nortopsentins A and B, which all demonstrated in vitro cytotoxicity against the P388 murine leukemia cell line and antifungal activity against Candida albicans. Beyond these initial findings, this compound has also shown significant anti-inflammatory properties. However, the broader class of Nortopsentin analogs exhibits a wider spectrum of biological activities, including antiplasmodial, antibacterial, and insecticidal effects, suggesting that the full therapeutic potential of this compound itself may be underexplored.

Future research should focus on a comprehensive biological profiling of this compound against a wide array of disease models. This includes screening against diverse panels of human cancer cell lines, various strains of pathogenic bacteria and fungi, and parasites responsible for diseases like malaria. Given the anti-inflammatory activity observed, further investigation into its effects on specific inflammatory pathways and in various in vivo models of inflammatory diseases is warranted. Such comprehensive screening will provide a clearer picture of its therapeutic potential and could uncover novel applications.

Identification and Validation of New Molecular Targets

While the biological activities of this compound are documented, the precise molecular targets through which it exerts its effects are not fully elucidated. Early studies suggested that this compound, along with related compounds like Dragmacidin, may target calmodulin and inhibit neural nitric oxide synthase (bNOS), which could explain some of its neuro-inflammatory effects. Analogs of the parent Nortopsentin class have been found to inhibit kinases such as CDK1 and GSK3β.

The identification and validation of new molecular targets are critical for understanding its mechanism of action and for rational drug development. Modern chemical biology and proteomics approaches can be employed to definitively identify the direct binding partners of this compound in various cell types. Given the compound's diverse bioactivities, it is plausible that it interacts with multiple molecular targets. Validating these targets using genetic techniques (like CRISPR or RNAi) and pharmacological methods will be essential to confirm their role in the observed biological effects. Pinpointing these targets could open new avenues for therapeutic intervention in oncology and neurodegenerative disorders.

Compound/Analog Class Proposed/Identified Molecular Target(s) Associated Biological Activity
This compoundCalmodulin, brain Nitric Oxide Synthase (bNOS)Anti-inflammatory, Neuro-modulatory
Thiazole Nortopsentin AnalogsCyclin-dependent kinase 1 (CDK1), Glycogen synthase kinase 3 beta (GSK3β)Anticancer (cell cycle arrest)
Pyridine (B92270) Nortopsentin AnalogsCyclin-dependent kinase 6 (CDK6)Anticancer (colorectal cancer)

Development of Highly Selective and Potent this compound-Based Probes for Chemical Biology

Chemical probes are selective small molecules used to study the function of proteins and biological pathways in living systems. Developing this compound into a high-quality chemical probe requires creating derivatives that retain high potency and selectivity for their molecular target(s) while incorporating features that allow for detection or target identification.

Future research trajectories in this area involve the synthesis of this compound analogs appended with reporter tags. This could include fluorescent dyes for cellular imaging applications or photo-activatable cross-linking groups and affinity tags (like biotin) for activity-based protein profiling (ABPP) and target identification studies. Such probes would be invaluable tools for definitively identifying the cellular targets of this compound, visualizing its subcellular localization, and dissecting the downstream consequences of target engagement in real-time. The creation of a corresponding inactive analog to serve as a negative control would be crucial for validating on-target effects.

Investigation into Mechanisms of Resistance and Strategies for Overcoming Them

As with many cytotoxic agents, the development of resistance is a significant clinical challenge. Understanding the mechanisms by which cancer cells might develop resistance to this compound is crucial for its potential future application in oncology.

A study on a neo-synthetic bis(indolyl)thiazole analog, Nortopsentin 234 (NORA234), in colorectal cancer (CRC) provides a model for this line of research. Exposure to NORA234 led to an initial reduction in cancer cell proliferation, but an adaptive response resulted in a resistant population of CRC stem cells. This resistance was associated with high expression levels of CD44v6 and constitutive activation of the Wnt signaling pathway. Critically, the study found that NORA234 treatment caused genotoxic stress and activation of the checkpoint kinase 1 (CHK1). This finding led to a rational strategy to overcome resistance: the synergistic combination of NORA234 with a CHK1 inhibitor (rabusertib) was synthetically lethal to both the sensitive and resistant cancer stem cell populations.

Future investigations should aim to determine if similar resistance mechanisms arise with this compound itself and explore other potential strategies to counteract them, such as combination therapies or the use of nanoparticle-based delivery systems to bypass efflux pumps.

Advanced Mechanistic Elucidation via Omics Technologies

To gain a comprehensive understanding of the cellular effects of this compound, future research must leverage advanced "omics" technologies. These high-throughput methods can provide a global snapshot of the molecular changes within a cell upon treatment with the compound.

Transcriptomics: Analyzing changes in messenger RNA (mRNA) levels (e.g., via RNA-Seq) after this compound treatment can reveal which genes and signaling pathways are activated or repressed, offering clues to its mechanism of action.

Proteomics: This approach can identify global changes in protein expression levels and post-translational modifications. Quantitative proteomics can help pinpoint downstream effects of the primary molecular target and uncover unexpected off-target activities.

Metabolomics: Studying the cellular metabolome can reveal how this compound alters cellular metabolism, which is a hallmark of many diseases, including cancer.

Integrating data from these different omics platforms will provide a systems-level understanding of this compound's biological impact. This holistic view is essential for elucidating its complete mechanism of action, identifying biomarkers for sensitivity or resistance, and uncovering new therapeutic hypotheses.

Q & A

Q. What are the primary synthetic routes for Nortopsentin C and its analogues, and how do structural modifications influence yield and purity?

this compound is typically synthesized via condensation reactions involving indole and pyrrolopyridine precursors. A common method involves reacting N’-hydroxy-1H-indole-3-carboxamide with methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate in tetrahydrofuran (THF) under reflux, using sodium hydride as a base . Structural modifications, such as replacing the central imidazole ring with a [1,2,4]oxadiazole moiety, require careful optimization of reaction conditions (e.g., temperature, solvent polarity) to maintain yields >70% and purity >95% . Key challenges include managing steric hindrance in polycyclic systems and ensuring regioselectivity during heterocycle formation.

Q. What analytical techniques are critical for validating the structural integrity of this compound derivatives?

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms regiochemistry and substitution patterns, particularly for distinguishing between tautomeric forms of the indole-pyrrolopyridine scaffold .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula accuracy (e.g., [M+H]+ ion for C21H16N4O2 at m/z 357.1345) .
  • X-ray Crystallography: Resolves ambiguities in stereochemistry and ring conformations, especially for novel analogues .
  • HPLC-PDA: Ensures purity (>95%) and identifies byproducts from incomplete cyclization .

Q. How are preliminary cytotoxicity assays for this compound designed to ensure reproducibility?

Standard protocols involve:

  • Cell Lines: HCT116 (colorectal carcinoma) and MCF7 (breast adenocarcinoma) are common models due to their sensitivity to marine alkaloids .
  • Dosage Range: 0.1–100 µM, with 72-hour exposure to capture delayed apoptosis effects.
  • Controls: Include cisplatin (positive control) and DMSO (vehicle control) to normalize solvent interference .
  • Endpoint Metrics: GI50 values (concentration for 50% growth inhibition) calculated via nonlinear regression of dose-response curves .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictions in this compound’s bioactivity across different cancer models?

Conflicting GI50 values (e.g., sub-µM in HCT116 vs. low activity in A549 lung cancer) may arise from variations in cellular uptake or target expression. Methodological approaches include:

  • Proteomic Profiling: Identify binding partners (e.g., tubulin, kinases) via pull-down assays with biotinylated this compound analogues .
  • Molecular Dynamics Simulations: Compare ligand-receptor binding affinities across cell lines to explain selectivity discrepancies .
  • Metabolic Stability Assays: Assess hepatic clearance rates (using human microsomes) to rule out pharmacokinetic confounding factors .

Table 1: SAR Trends in Nortopsentin Analogues

ModificationBioactivity (GI50, µM)Key FindingReference
Imidazole → Oxadiazole0.8 (HCT116)Enhanced tubulin polymerization inhibition
7-Aza substitution2.1 (MCF7)Improved solubility but reduced potency
Halogenation (C-5)5.4 (A549)Increased metabolic stability

Q. What experimental strategies address conflicting data on this compound’s mechanism of action (e.g., apoptosis vs. cytostatic effects)?

  • Time-Course Assays: Distinguish early apoptosis (Annexin V/PI staining at 24h) from late-stage necrosis (72h) .
  • Transcriptomic Analysis: RNA-seq of treated cells to identify upregulated pathways (e.g., p53, Bcl-2) .
  • Functional Rescue Experiments: Co-treatment with caspase inhibitors (e.g., Z-VAD-FMK) to confirm apoptotic dependency .

Q. How can in vivo efficacy studies be optimized to validate this compound’s therapeutic potential?

  • Model Selection: Patient-derived xenografts (PDX) better replicate human tumor heterogeneity than immortalized cell lines .
  • Dosing Regimen: Intermittent dosing (e.g., 5 mg/kg, 3×/week) to balance efficacy and toxicity .
  • Biomarker Monitoring: Track serum LDH (lactate dehydrogenase) and tumor volume via caliper measurements .

Methodological Considerations

Q. What statistical frameworks are recommended for analyzing dose-response data in this compound studies?

  • Nonlinear Regression: Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate EC50/IC50 .
  • ANOVA with Tukey’s Post Hoc Test: Compare means across multiple dose groups (α = 0.05) .
  • Replication: Minimum n = 3 biological replicates per condition to ensure power >80% .

Q. How should researchers design studies to investigate synergistic effects between this compound and standard chemotherapeutics?

  • Combinatorial Index (CI): Use the Chou-Talalay method to classify synergy (CI <1), additive (CI =1), or antagonism (CI >1) .
  • Isobologram Analysis: Plot dose-response curves for individual vs. combined agents to identify non-overlapping toxicity profiles .

Ethical and Reproducibility Guidelines

  • Data Transparency: Publish raw HPLC, NMR, and bioassay data in supplementary materials to enable replication .
  • Conflict Resolution: Pre-register hypotheses (e.g., on Open Science Framework) to mitigate HARKing (Hypothesizing After Results are Known) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.